molecular formula C20H20BNO4 B3028410 (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid CAS No. 201802-29-1

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid

Cat. No.: B3028410
CAS No.: 201802-29-1
M. Wt: 349.2 g/mol
InChI Key: HDVVFJKYLNSKOG-UHFFFAOYSA-N
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Description

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid is an organic compound with the molecular formula C20H20BNO4 and a molecular weight of 349.19 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with bis(4-methoxyphenyl)amino groups. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid typically involves multiple steps. One common method is the reaction of 4,4’-dimethoxy-4’'-boronic acid chlorobenzene with aniline under appropriate conditions, followed by purification of the product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium complexes. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or nickel complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid can be compared with other boronic acids and related compounds:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BNO4/c1-25-19-11-7-17(8-12-19)22(18-9-13-20(26-2)14-10-18)16-5-3-15(4-6-16)21(23)24/h3-14,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVVFJKYLNSKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201802-29-1
Record name [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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